molecular formula C11H12N2OS2 B8400095 5-(3-Ethoxy-phenylsulfanyl)-thiazol-2-ylamine

5-(3-Ethoxy-phenylsulfanyl)-thiazol-2-ylamine

Cat. No.: B8400095
M. Wt: 252.4 g/mol
InChI Key: QCEIDCBCRLONEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Ethoxy-phenylsulfanyl)-thiazol-2-ylamine is a useful research compound. Its molecular formula is C11H12N2OS2 and its molecular weight is 252.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12N2OS2

Molecular Weight

252.4 g/mol

IUPAC Name

5-(3-ethoxyphenyl)sulfanyl-1,3-thiazol-2-amine

InChI

InChI=1S/C11H12N2OS2/c1-2-14-8-4-3-5-9(6-8)15-10-7-13-11(12)16-10/h3-7H,2H2,1H3,(H2,12,13)

InChI Key

QCEIDCBCRLONEX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC=C1)SC2=CN=C(S2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Part A: A mixture of 3-ethoxythiophenol (10.0 g, 0.065 mol), 2-amino-5-bromothiazole monohydrobromide (17.7 g, 0.068 mol), 1 M aqueous NaOH (200 mL), and THF (200 mL) was stirred at RT for 15 min. The reaction mixture was warmed to 55° C. over 1 h, cooled to RT and concentrated under reduced pressure to remove THF. The residue was partitioned between EtOAc (ca. 500 mL) and water (ca 100 mL), and the layers were separated. The organic phase was washed with saturated aqueous NaCl (1×200 mL), dried (Na2SO4), and concentrated under reduced pressure to give a solid. The solid was triturated with CH2Cl2:hexanes (ca. 10:1) to provide 5-(3-ethoxy-phenylsulfanyl)-thiazol-2-ylamine (13.2 g, 80%) as a light brown solid. LCMS (m/z): 253 (M+H)+
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
17.7 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

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